3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a fluorophenyl group attached to a tetrahydroimidazo[1,2-A]pyrazine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a fluorophenyl-substituted amine with a suitable pyrazine derivative under cyclization conditions. For example, the reaction can be carried out using a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Scientific Research Applications
3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industrial Applications: It is explored for use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate pathways involved in cell signaling, proliferation, or apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual inhibition of c-Met/VEGFR-2 kinases.
Uniqueness
3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific structural features, such as the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12FN3 |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-2-9(6-10)11-7-15-12-8-14-4-5-16(11)12/h1-3,6-7,14H,4-5,8H2 |
InChI Key |
AKPGKWRVFFHXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC(=CC=C3)F)CN1 |
Origin of Product |
United States |
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